3-(4-Fluorophenyl)isonicotinic acid - 1214348-98-7

3-(4-Fluorophenyl)isonicotinic acid

Catalog Number: EVT-1471970
CAS Number: 1214348-98-7
Molecular Formula: C12H8FNO2
Molecular Weight: 217.199
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

    Compound Description: This compound was unexpectedly synthesized through a ring closure reaction involving sulfuric acid. [] It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, with potency comparable to ampicillin and vancomycin. []

    Relevance: While this compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, it differs significantly in its core structure. Instead of the isonicotinic acid core, this compound features a 1,3,4-thiadiazole ring linked to a sulfonated benzene ring. The presence of the shared 4-fluorophenyl substituent and the focus on antimicrobial activity in the research article suggests a potential structural relationship to 3-(4-Fluorophenyl)isonicotinic acid within the context of exploring antimicrobial agents.

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid

    Compound Description: These compounds were synthesized and investigated for their antimicrobial properties. [] They demonstrate potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL. [] Additionally, they exhibit minimal toxicity toward human cells at high concentrations. []

    Relevance: These compounds share a structural similarity with 3-(4-Fluorophenyl)isonicotinic acid through the presence of a fluorophenyl group attached to a heterocyclic ring. Both compounds utilize a benzoic acid moiety, though in these compounds, it is linked to a pyrazole ring, unlike the pyridine ring in 3-(4-Fluorophenyl)isonicotinic acid. The shared focus on antimicrobial activity and the presence of the fluorophenyl and benzoic acid moieties suggest a potential structural relationship.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

    Compound Description: This series of compounds, particularly compound 9j and compound 9n, demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line. [] They exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli and moderate antifungal activity against Candida albicans. []

    Relevance: While these compounds share the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, they differ significantly in their core structure. The indolizine and 1,3,4-oxadiazole rings present in these compounds are not found in 3-(4-Fluorophenyl)isonicotinic acid. Despite these differences, the shared presence of the 4-fluorophenyl group and the exploration of biological activities in the research might indicate a potential structural relationship in the context of drug discovery.

3-(4-Fluorophenyl)-1H-pyrazolium 2,4,6-trinitrophenolate

    Compound Description: This salt forms through the protonation of (4-Fluorophenyl)pyrazole by 2,4,6-trinitrophenol. [] The crystal structure reveals aromatic delocalization in the pyrazolium ring and charge delocalization in the trinitrophenolate anion. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, attached to a pyrazole ring instead of a pyridine ring. This structural similarity, particularly the presence of the 4-fluorophenyl group linked to a nitrogen-containing heterocycle, suggests a potential relationship.

N-(3,4-dimethylisoxazol-5-yl)piperazine-4-[4-(4-fluorophenyl)thiazol-2-yl]-1-[11C]carboxamide ([11C]DPFC, [11C]1)

    Compound Description: This compound serves as a novel positron emission tomography (PET) radiotracer designed for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain. [] It exhibits a high binding affinity for FAAH (IC50: 3.3 nM). []

1-(4-Oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives

    Compound Description: This series of compounds, particularly AR8 and AR9, displayed significant antimicrobial activity against gram-positive and gram-negative bacteria. []

    Relevance: These compounds share the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, but they are structurally distinct due to the presence of the quinazolinone and thiosemicarbazide moieties. While the core structures differ, the shared 4-fluorophenyl substituent and the emphasis on antimicrobial activity suggest a potential relationship within the broader context of exploring antimicrobial agents.

(R)-3-(4-Fluorophenyl)-2-hydroxy Propionic Acid

    Compound Description: An efficient continuous enzymatic process was developed to synthesize this chiral compound with high enantiomeric excess and good overall yield. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid but lacks the pyridine carboxylic acid moiety. While structurally distinct, the shared substituent and the research focus on synthetic methods suggest a potential link in exploring compounds with similar structural motifs.

Ethyl 2,2-bis(4-fluorophenyl)-4-oxo-3,4-dihydro-2H-furo[3,2-c]chromene-3-carboxylate

    Compound Description: This compound, containing a dihydrofurocoumarin framework, was efficiently synthesized using manganese(III) acetate-mediated radical cyclization under microwave irradiation. []

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

    Compound Description: This compound acts as a reversible, selective, and potent monoacylglycerol lipase (MAGL) inhibitor. [] It exhibits antinociceptive efficacy in rodent models of inflammatory and neuropathic pain. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid but differs significantly in its core structure due to the presence of the indole, azetidine, and thiazole ring systems. While structurally distinct, the shared 4-fluorophenyl group and the research focus on biological activity might indicate a potential relationship in exploring compounds with similar substituents for diverse therapeutic applications.

4'-Cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334)

    Compound Description: This nonsteroidal antiandrogen was successfully resolved into its enantiomers. [] The more potent enantiomer was determined to have the R absolute configuration. []

7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

    Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active anticancer drugs. []

(3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one

    Compound Description: This compound serves as a key intermediate in the synthesis of aprepitant, a substance P antagonist used to prevent nausea and vomiting. [] An efficient and alternative synthesis of its enantiomerically pure form, (S)-(+)-2, has been developed. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid. While the core structures differ with the presence of a morpholinone ring in this compound instead of the pyridine carboxylic acid in 3-(4-Fluorophenyl)isonicotinic acid, the shared substituent suggests a potential relationship, particularly in the context of synthetic strategies or exploring compounds with similar structural motifs.

    Compound Description: These compounds, synthesized from substituted chalcones, are predicted to possess anti-inflammatory properties based on in silico analysis. [] Specifically, compounds B1, B3, B4, and B9 exhibit significant MMP-9 inhibitory activity, a target associated with inflammation. []

    Relevance: These compounds are structurally related to 3-(4-Fluorophenyl)isonicotinic acid through the presence of the isonicotinic acid hydrazide moiety. This shared structural motif suggests a potential relationship, particularly within the context of exploring anti-inflammatory agents.

1-(6-Fluorobenzothiazol-2-yl)-3-(4-fluorophenyl)-5-arylpyrazolines and their corresponding pyrazoles

    Compound Description: This series of pyrazolines and their oxidized pyrazole counterparts were synthesized and characterized. []

(R)-3-[[(4-Fluorophenyl)sulfonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-9-propanoic acid (Ramatroban)

    Compound Description: A thermodynamically stable form of this compound, which acts as a thromboxane A2 receptor antagonist, has been developed, offering potential for use as a medicinal agent. []

2-Thioether-1,3,4-oxadiazole derivatives

    Compound Description: These derivatives, synthesized from various carboxylic acids including isonicotinic acid, exhibit antibacterial and antifungal activities. []

    Relevance: This group of compounds includes derivatives of isonicotinic acid, directly relating them to 3-(4-Fluorophenyl)isonicotinic acid. These derivatives involve modifications to the isonicotinic acid core through the incorporation of 1,3,4-oxadiazole and thioether moieties. This structural similarity, specifically the use of isonicotinic acid as a starting material, suggests a potential relationship, particularly within the context of exploring antimicrobial agents derived from isonicotinic acid.

3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one

    Compound Description: This compound, a derivative of γ-butyrolactone, has been structurally characterized. γ-butyrolactone derivatives are known for their diverse biological activities, including antitumor and anti-inflammatory properties. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, but it lacks the pyridine carboxylic acid moiety. While structurally distinct, the shared substituent suggests a potential relationship, particularly in the context of exploring compounds with similar structural features for potential biological activities.

    Compound Description: This cocrystal, containing a fluorophenylthiophene moiety, has been identified for potential use in treating glucose-related disorders, including type 2 diabetes mellitus and metabolic syndrome. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, although in this case, it is attached to a thiophene ring. The structural similarity suggests a potential relationship, particularly in the context of exploring the impact of the 4-fluorophenyl group on biological activity in different chemical scaffolds.

N-(substituted phenyl)-N′-[2,3-dihydro-2-oxido-3-(4′-fluorophenyl)-1H-(1,3,2)benzoxazaphosphorin 2-yl]ureas

    Compound Description: This series of benzoxazaphosphorin derivatives, incorporating a 4-fluorophenyl group, exhibit promising antimicrobial activity. []

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

    Compound Description: This spirocyclic propionamide derivative, featuring a 4-fluorophenyl group, was synthesized using a novel approach involving N-arylation, reduction, coupling, and deprotection steps. []

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

    Compound Description: This compound represents a key intermediate in the synthesis of aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid. While the core structures differ due to the presence of the morpholine ring in this compound instead of the pyridine carboxylic acid in 3-(4-Fluorophenyl)isonicotinic acid, the shared substituent suggests a potential relationship in the context of synthetic strategies or exploring compounds with similar structural motifs.

N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)

    Compound Description: This small catecholic amide, containing halogen moieties, exhibits antioxidant, antidiabetic, and antibacterial properties. []

2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-hydroxy-propoxy}-phenylcarbamic acid alkylesters

    Compound Description: This group of aryloxyaminopropanols was synthesized and evaluated for potential cardiovascular benefits in addressing hypertension and ischemic cardiac disease. []

    Relevance: These compounds share the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, incorporated into a piperazinylpropoxy chain. While structurally distinct from the core structure of 3-(4-Fluorophenyl)isonicotinic acid, the shared substituent and the research focus on biological activity suggest a potential relationship, particularly in exploring compounds with similar substituents for different therapeutic applications.

1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796)

    Compound Description: This newly synthesized Ca2+ blocker was investigated for its effects on free fatty acid liberation in ischemic brain injury in rats. []

4-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline

    Compound Description: A new environmentally friendly synthetic method with high yield was developed for this compound. []

    Relevance: While structurally different due to the quinazoline core, this compound incorporates both a 4-fluorophenyl and a chlorine substituent on the phenyl ring, a feature shared with potential derivatives or analogs of 3-(4-Fluorophenyl)isonicotinic acid. This structural similarity suggests a potential relationship in the context of synthetic strategies or exploring compounds with similar substitution patterns for biological activity.

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonamide) pyrimidine-5-yl]acraldehyde

    Compound Description: A cost-effective and scalable synthesis method was developed for this compound, which serves as an intermediate in the production of rosuvastatin calcium, a medication used to treat high cholesterol. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, although in this case, it is attached to a pyrimidine ring. This structural similarity, specifically the presence of the 4-fluorophenyl group, suggests a potential relationship, particularly in the context of synthetic strategies for incorporating 4-fluorophenyl groups into diverse molecular scaffolds.

5-(3-[4-(4-Fluorophenyl)-1-piperazinyl]-propoxy)indan (BP-528)

    Compound Description: This compound was investigated for its potential anxiolytic effects. It was found to have minimal impact on benzodiazepine receptor binding but exhibited some effects on GABA release and calcium uptake, suggesting possible mechanisms of action. []

2-[4-Acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-iodophenyl acetate (6d)

    Compound Description: This 1,3,4-oxadiazoline derivative, synthesized from 5-iodosalicylic acid, exhibits promising in vitro cytotoxicity against human cancer cell lines KB and Hep-G2. []

    Relevance: This compound, like 3-(4-Fluorophenyl)isonicotinic acid, incorporates a 4-fluorophenyl substituent. The structural similarity, particularly the presence of the 4-fluorophenyl group, suggests a potential relationship, especially within the context of exploring the effects of this substituent on biological activity across different chemical scaffolds.

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl)]-4-(4-hydroxyphenyl)-2-azetidinone (Ezetimibe)

    Compound Description: A novel synthetic process for producing this cholesterol-lowering drug and its intermediates has been patented. []

3-(4-Fluorophenyl)-5-trifluoromethyl-1H-1-tosylpyrazole

    Compound Description: This compound demonstrates analgesic and anti-inflammatory properties in mouse models of pain. []

    Relevance: This compound shares structural similarities with 3-(4-Fluorophenyl)isonicotinic acid through the presence of the 4-fluorophenyl group. While the core structures differ, with this compound featuring a pyrazole ring instead of the pyridine carboxylic acid found in 3-(4-Fluorophenyl)isonicotinic acid, the shared presence of the 4-fluorophenyl group suggests a potential structural relationship.

5-{4-[3-(4-Pyridylcarbonyloxy)propoxy]phenyl}-10,15,20-triphenylporphyrin, 5-{4-[3-(4-Pyridylcarbonyloxy)propoxy]phenyl}-10,15,20-tri(4-methoxyphenyl)porphyrin, and 5-{4-[3-(4-Pyridylcarbonyloxy)propoxy]phenyl}-10,15,20-tri(4-chlorophenyl)porphyrin

    Compound Description: These isonicotinic acid-containing porphyrin compounds were synthesized and characterized, revealing their potential as semiconductor materials based on their spectroscopic properties and molecular dynamic simulations. []

3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702)

    Compound Description: This novel hepatitis B virus (HBV) capsid inhibitor, developed based on the clinical candidate GLS4, exhibits potent antiviral activity with improved pharmacological properties. []

2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives

    Compound Description: These thiazolopyrimidine derivatives, particularly the para-substituted derivatives, exhibited significant anticancer activity against the U937 human histocytic lymphoma cell line in an MTT assay. []

    Relevance: These compounds share the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, but differ substantially in their core structure due to the presence of the thiazolopyrimidine ring system and various substituents.

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

    Compound Description: This compound was identified as a selective nonpeptide neurotensin receptor type 2 (NTS2) compound and has potential analgesic effects. []

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

    Compound Description: This compound, part of a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, exhibited significant anticancer activity against the human glioblastoma U-87 cell line. []

    Relevance: This compound shares the 4-fluorophenyl substituent with 3-(4-Fluorophenyl)isonicotinic acid, although in this case, it is attached to a triazole ring system. This structural similarity, specifically the presence of the 4-fluorophenyl group, suggests a potential relationship.

Ethyl (2Z)-2-(Aryl)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives

    Compound Description: These pyrimidine derivatives were synthesized and found to possess both antibacterial and antifungal properties. []

Properties

CAS Number

1214348-98-7

Product Name

3-(4-Fluorophenyl)isonicotinic acid

IUPAC Name

3-(4-fluorophenyl)pyridine-4-carboxylic acid

Molecular Formula

C12H8FNO2

Molecular Weight

217.199

InChI

InChI=1S/C12H8FNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16)

InChI Key

SAVPAPRZYFBSII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)F

Synonyms

3-(4-Fluorophenyl)isonicotinic acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.